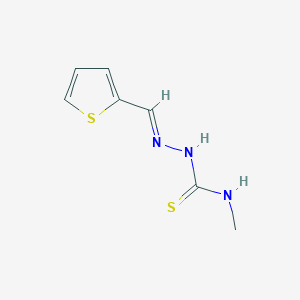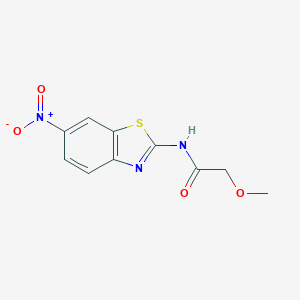
2-thiophenecarbaldehyde N-methylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thiophenecarbaldehyde N-methylthiosemicarbazone, also known as Tp4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Tp4 belongs to the family of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme required for DNA synthesis. 2-thiophenecarbaldehyde N-methylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB signaling pathway. Additionally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone can modulate the immune response by activating T-cells and natural killer cells.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. 2-thiophenecarbaldehyde N-methylthiosemicarbazone can also modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular signaling pathways.
実験室実験の利点と制限
One of the advantages of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its high potency and selectivity towards cancer cells, making it an attractive candidate for cancer therapy. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases.
将来の方向性
There are several future directions for 2-thiophenecarbaldehyde N-methylthiosemicarbazone research, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases. The compound could also be further modified to improve its potency and selectivity towards specific cancer types. Finally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone could be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce the risk of drug resistance.
In conclusion, 2-thiophenecarbaldehyde N-methylthiosemicarbazone is a promising compound with potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-thiophenecarbaldehyde N-methylthiosemicarbazone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-thiophenecarbaldehyde N-methylthiosemicarbazone and to develop effective treatments for various diseases.
合成法
The synthesis of 2-thiophenecarbaldehyde N-methylthiosemicarbazone involves the reaction of 2-thiophenecarboxaldehyde with N-methylthiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity and yield of 2-thiophenecarbaldehyde N-methylthiosemicarbazone can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-thiophenecarbaldehyde N-methylthiosemicarbazone also has antiviral activity against HIV-1 and hepatitis C virus (HCV) by inhibiting viral replication.
特性
製品名 |
2-thiophenecarbaldehyde N-methylthiosemicarbazone |
|---|---|
分子式 |
C7H9N3S2 |
分子量 |
199.3 g/mol |
IUPAC名 |
1-methyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-8-7(11)10-9-5-6-3-2-4-12-6/h2-5H,1H3,(H2,8,10,11)/b9-5+ |
InChIキー |
GVSCOAYJXHCUMB-WEVVVXLNSA-N |
異性体SMILES |
CNC(=S)N/N=C/C1=CC=CS1 |
SMILES |
CNC(=S)NN=CC1=CC=CS1 |
正規SMILES |
CNC(=S)NN=CC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)